molecular formula C23H25ClF2N4O5 B12763255 (E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone CAS No. 635323-96-5

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone

Cat. No.: B12763255
CAS No.: 635323-96-5
M. Wt: 510.9 g/mol
InChI Key: GNFUCNCQCSGZJH-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common methods include:

    Condensation Reactions: These are used to form the core structure by combining smaller molecules.

    Substitution Reactions: Halogenation and other substitution reactions introduce the necessary functional groups.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and other substitution reactions using reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Properties

CAS No.

635323-96-5

Molecular Formula

C23H25ClF2N4O5

Molecular Weight

510.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C19H21ClF2N4O.C4H4O4/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14;5-3(6)1-2-4(7)8/h2-3,8-10,23H,4-7,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GNFUCNCQCSGZJH-WLHGVMLRSA-N

Isomeric SMILES

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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